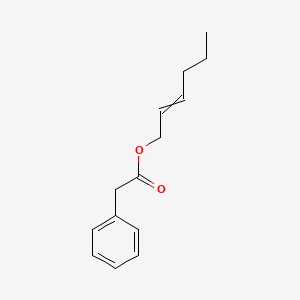![molecular formula C38H47NO11 B12504490 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)
3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid involves several steps:
Formation of the core structure: The initial step involves the reaction of 3,4-dimethoxyphenylpropanoic acid with appropriate reagents to form the core structure.
Introduction of the piperidine ring: The piperidine ring is introduced through a series of reactions involving piperidine and other intermediates.
Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group is attached to the core structure using specific reagents and conditions.
Final assembly: The final step involves the coupling of the intermediate products to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
化学反应分析
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylpropanoic acid: A simpler compound with similar methoxy groups.
3,4,5-Trimethoxyphenylpropanoic acid: Another related compound with additional methoxy groups.
3,4-Dimethoxycinnamic acid: A compound with a similar aromatic structure but different functional groups.
Uniqueness
3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid is unique due to its complex structure, which includes multiple methoxy groups, a piperidine ring, and a phenoxyacetic acid moiety
属性
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRAOPQCACRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
![5-(2-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504436.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)
![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)


